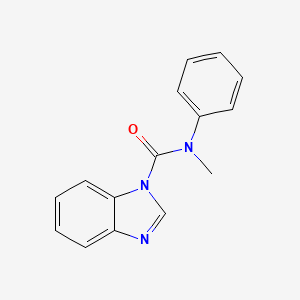![molecular formula C18H16ClN3O2 B5834321 N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5834321.png)
N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves regiospecific reactions and can be complex due to the presence of multiple reactive sites. For example, compounds with structural similarities to N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide have been synthesized through reactions that require precise control and conditions to ensure the formation of the desired regioisomer. This process is often verified by spectroscopic techniques and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds is crucial in understanding the conformation and spatial arrangement of the molecules. X-ray crystallography provides unambiguous structural determination, which helps in understanding the molecular conformation and the interactions within the crystal lattice. This analysis is essential for understanding how structural features impact the compound's physical and chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The chemical reactivity of N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide and related compounds includes their participation in various organic reactions. The nature of the substituents and the heterocyclic core influence their reactivity. These compounds can undergo reactions typical for amides and heteroaromatic compounds, such as nucleophilic substitution, and can be used in further synthetic transformations (Husain, Sarafroz, & Ahuja, 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, depend on the molecular structure and intermolecular forces present in the compound. Detailed crystallographic analysis can reveal how these forces, like hydrogen bonding and van der Waals interactions, contribute to the stability and physical form of the compound (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide and similar compounds are influenced by the functional groups and the heterocyclic system present in their structure. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions. Understanding these chemical properties is essential for predicting the behavior of these compounds in chemical reactions and biological systems (Husain, Sarafroz, & Ahuja, 2008).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-5-7-13(8-6-12)18-21-17(24-22-18)10-9-16(23)20-15-4-2-3-14(19)11-15/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSVKBLTAVIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine](/img/structure/B5834249.png)

![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5834265.png)
![3-(3-methoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5834277.png)


![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol](/img/structure/B5834312.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5834317.png)
![3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5834319.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5834327.png)
![2-(2-methoxy-5-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5834333.png)

![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5834344.png)
![4-[(4-ethoxy-3-iodo-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5834347.png)